N'-[(1E2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE
Overview
Description
N’-[(1E2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE typically involves the condensation of 2-(naphthalen-1-yl)acetic acid hydrazide with 2-methyl-3-phenylprop-2-enal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’-[(1E2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N’-[(1E2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethoxyphenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
N’-[(1E2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of both naphthalene and phenylpropene moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17(14-18-8-3-2-4-9-18)16-23-24-22(25)15-20-12-7-11-19-10-5-6-13-21(19)20/h2-14,16H,15H2,1H3,(H,24,25)/b17-14+,23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJZXNYPWPDKKH-PYWCTHJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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